2-(thiophene-2-carbonyl)-1H-imidazole
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Overview
Description
2-(Thiophene-2-carbonyl)-1H-imidazole is a heterocyclic compound that combines the structural features of thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole typically involves the acylation of imidazole with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Imidazole+Thiophene-2-carbonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.
Reduction: 2-(Thiophene-2-hydroxymethyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Thiophene-2-carbonyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(thiophene-2-carbonyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an imidazole ring.
2-(Thiophene-2-carbonyl)benzoic acid: Contains a benzoic acid moiety instead of an imidazole ring.
Thiophene-2-carbonyl chloride: Used as a precursor in the synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole.
Uniqueness: this compound is unique due to the combination of thiophene and imidazole rings, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen heteroatoms allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design.
Properties
IUPAC Name |
1H-imidazol-2-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXJMYKQBIOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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